molecular formula C12H13NO2 B13301666 4-[(Pent-4-yn-2-yl)amino]benzoic acid

4-[(Pent-4-yn-2-yl)amino]benzoic acid

Cat. No.: B13301666
M. Wt: 203.24 g/mol
InChI Key: LYJRMYAJJLYWNO-UHFFFAOYSA-N
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Description

4-[(Pent-4-yn-2-yl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pent-4-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pent-4-yn-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with pent-4-yn-2-ylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Pent-4-yn-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(Pent-4-yn-2-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Pent-4-yn-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor to many derivatives, including 4-[(Pent-4-yn-2-yl)amino]benzoic acid.

    4-[(2-Hydroxy-5-iodobenzylidene)amino]benzoic acid: Another derivative with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of the pent-4-yn-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(pent-4-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-4-9(2)13-11-7-5-10(6-8-11)12(14)15/h1,5-9,13H,4H2,2H3,(H,14,15)

InChI Key

LYJRMYAJJLYWNO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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